8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline
CAS No.: 1203682-59-0
Cat. No.: VC0176627
Molecular Formula: C11H14BrN
Molecular Weight: 240.144
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203682-59-0 |
|---|---|
| Molecular Formula | C11H14BrN |
| Molecular Weight | 240.144 |
| IUPAC Name | 8-bromo-4,4-dimethyl-2,3-dihydro-1H-isoquinoline |
| Standard InChI | InChI=1S/C11H14BrN/c1-11(2)7-13-6-8-9(11)4-3-5-10(8)12/h3-5,13H,6-7H2,1-2H3 |
| Standard InChI Key | NNAZVIVENNJMRU-UHFFFAOYSA-N |
| SMILES | CC1(CNCC2=C1C=CC=C2Br)C |
Introduction
Chemical Structure and Basic Properties
Molecular Structure
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline contains a partially hydrogenated isoquinoline core structure with specific modifications that define its chemical identity. The compound features a bromine atom strategically positioned at the 8th position of the aromatic ring portion, which significantly influences its chemical behavior and reactivity profile . The presence of two methyl groups at the 4th carbon creates a quaternary carbon center, introducing steric constraints and affecting the three-dimensional conformation of the molecule.
The tetrahydroisoquinoline scaffold forms the fundamental structural framework of this compound. This partially reduced heterocyclic system contains a benzene ring fused with a partially saturated piperidine ring, creating the signature isoquinoline motif. The saturation of the nitrogen-containing ring distinguishes it from fully aromatic isoquinoline compounds and contributes to its unique chemical and biological properties.
The strategic placement of the bromine atom at position 8 creates an electron-withdrawing effect on the aromatic ring, influencing the electronic distribution throughout the molecule. This feature makes the compound particularly valuable for further functionalization through various chemical transformations, especially those involving halogen substitution or metal-catalyzed coupling reactions. Such reactivity patterns establish this compound as a versatile building block in organic synthesis.
Synthesis Methods
Purification and Quality Control
Given the high purity levels (99.0%) reported for commercial preparations , effective purification and quality control procedures are essential in the synthesis of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline. Purification techniques might include recrystallization for solid intermediates, distillation under reduced pressure for liquid components, or chromatographic methods such as column chromatography or preparative HPLC.
Quality control would likely involve analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity of the final product. High-performance liquid chromatography (HPLC) or gas chromatography (GC) would be employed to assess purity levels and detect potential impurities or byproducts from the synthesis.
Chemical Reactivity
Reactive Sites and Transformations
The chemical reactivity of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline is primarily defined by two major reactive centers: the bromine substituent and the nitrogen atom within the heterocyclic ring. The bromine atom at position 8 serves as an excellent leaving group, facilitating various substitution reactions and cross-coupling transformations under appropriate conditions.
The bromine functionality makes this compound particularly valuable for transition metal-catalyzed cross-coupling reactions, including:
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Suzuki-Miyaura coupling: Reaction with boronic acids or boronate esters in the presence of palladium catalysts to form carbon-carbon bonds
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Sonogashira coupling: Coupling with terminal alkynes to introduce alkynyl substituents
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Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds through reaction with amines
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Heck coupling: Reaction with alkenes to form new carbon-carbon bonds
The nitrogen atom within the tetrahydroisoquinoline ring represents another reactive site, behaving as a secondary amine capable of participating in numerous transformations:
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Alkylation reactions: Formation of tertiary amines through reaction with alkyl halides
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Acylation reactions: Formation of amides through reaction with acyl chlorides or anhydrides
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Reductive amination: Reaction with aldehydes or ketones in the presence of reducing agents
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Carbamate formation: Reaction with chloroformates or carbonates
Structure-Reactivity Relationships
Applications in Chemical Research and Industry
Role in Organic Synthesis
8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline serves as a valuable building block in organic synthesis, functioning as an intermediate for the preparation of more complex molecular structures . The presence of the bromine atom provides an excellent handle for further functionalization through various chemical transformations, making this compound particularly useful in constructing diverse chemical libraries and potential lead compounds.
The compound is specifically marketed for research and development (R&D) applications, highlighting its importance in chemical research . Its utility extends across various domains of chemistry, including medicinal chemistry, biomedicine, and pharmaceutical development, where it contributes to the synthesis of novel compounds with potential biological activities .
The tetrahydroisoquinoline scaffold itself represents a privileged structure in drug discovery, appearing in numerous natural products and pharmaceutical compounds. By serving as a functionalized version of this scaffold, 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline enables access to a wide range of derivatives with potential applications in drug development and other fields.
Comparative Analysis with Similar Compounds
Structural Analogues
Several compounds bear structural similarities to 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline, each with distinct features that influence their chemical and biological properties. A comparative analysis of these analogues provides valuable insights into the unique characteristics of our compound of interest.
One closely related compound is 8-bromo-1,2,3,4-tetrahydroisoquinoline, which shares the basic tetrahydroisoquinoline scaffold and the bromine substituent at position 8 but lacks the two methyl groups at position 4 . This structural difference significantly impacts the compound's three-dimensional structure, reactivity patterns, and potentially its biological interactions.
Other related compounds include various halogenated tetrahydroisoquinolines and tetrahydroquinolines, which differ in their substitution patterns or the basic heterocyclic scaffold. The table below provides a comparative analysis of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline and selected structural analogues:
Current Research and Future Directions
Recent Advances
Recent research related to compounds similar to 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline has focused on several promising areas. One significant direction involves the development of isoquinoline derivatives as anti-HIV agents . Studies have demonstrated that certain compounds in this class display excellent activity against HIV, with some derivatives showing consistently low nanomolar activity in various assays . This research highlights the potential therapeutic value of isoquinoline-based compounds and suggests avenues for investigation with our compound of interest.
Another active research area concerns the development of CXCR4 receptor antagonists based on tetrahydroisoquinoline scaffolds . The search for highly potent and selective CXCR4 antagonists has led to the identification of several tetrahydroisoquinoline derivatives with promising activity profiles . This research is particularly relevant given the importance of CXCR4 in various physiological and pathological processes, including HIV infection, cancer metastasis, and inflammatory conditions.
Structure-activity relationship studies examining the effects of various substitution patterns on tetrahydroisoquinoline scaffolds have provided valuable insights into the molecular determinants of biological activity . These studies inform the rational design of new derivatives with enhanced properties, suggesting potential modifications to 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline that might optimize its activity for specific applications.
Future Research Opportunities
Several promising research directions emerge from the current understanding of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline and related compounds:
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Comprehensive biological activity profiling: Systematic evaluation of the compound's interactions with various biological targets, particularly those implicated in HIV infection and cancer progression, would provide valuable insights into its therapeutic potential.
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Structure-activity relationship studies: Development of a series of derivatives with varying substituents at different positions would help elucidate the molecular determinants of activity and guide the design of optimized compounds.
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Mechanistic investigations: Detailed studies of the mechanism of action for any identified biological activities would enhance understanding of the compound's effects at the molecular level.
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Synthetic methodology development: Exploration of more efficient and selective methods for the synthesis of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline and its derivatives would facilitate further research and potential applications.
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Medicinal chemistry applications: Integration of this compound into drug discovery programs targeting specific diseases, particularly those where CXCR4 antagonism might be beneficial, represents a promising research direction.
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Material science applications: Exploration of potential applications beyond medicinal chemistry, possibly in the development of functional materials or specialized chemical reagents.
These research opportunities highlight the multifaceted potential of 8-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline and underscore the importance of continued investigation into its properties and applications.
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